molecular formula C17H28NO5P B14326903 Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate CAS No. 103982-00-9

Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate

Cat. No.: B14326903
CAS No.: 103982-00-9
M. Wt: 357.4 g/mol
InChI Key: DWRKXOGKHKGWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate is a chemical compound with a complex structure that includes an isopropyl group, an ethoxy group, a 3-methylbutyl group, and a phosphoryl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate moiety. The benzoate can be synthesized through esterification of benzoic acid with isopropanol under acidic conditions. The phosphoryl group is introduced through a phosphorylation reaction using a suitable phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3). The ethoxy and 3-methylbutyl groups are then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety or the phosphoryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The phosphoryl group may play a key role in its biological activity by interacting with enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate: Unique due to its specific combination of functional groups.

    Ethyl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate: Similar structure but with an ethyl group instead of an isopropyl group.

    Methyl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

103982-00-9

Molecular Formula

C17H28NO5P

Molecular Weight

357.4 g/mol

IUPAC Name

propan-2-yl 2-[ethoxy-(3-methylbutylamino)phosphoryl]oxybenzoate

InChI

InChI=1S/C17H28NO5P/c1-6-21-24(20,18-12-11-13(2)3)23-16-10-8-7-9-15(16)17(19)22-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,18,20)

InChI Key

DWRKXOGKHKGWBW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NCCC(C)C)OC1=CC=CC=C1C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.